molecular formula C29H42O10 B1255270 6'-Dehydroxyghalakinoside

6'-Dehydroxyghalakinoside

Cat. No. B1255270
M. Wt: 550.6 g/mol
InChI Key: RGJSIZOZMBPAIL-YUVWTAJSSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6'-Dehydroxyghalakinoside is a natural product found in Pergularia tomentosa with data available.

Scientific Research Applications

Proapoptotic Activity in Kaposi's Sarcoma Cells

Research has identified 6'-dehydroxyghalakinoside as a cardenolide glycoside isolated from Pergularia tomentosa roots. This compound, along with others, has been shown to induce apoptotic cell death in Kaposi's sarcoma cells (Hamed et al., 2006).

Antioxidant Capacity in Erythrocytes

Another study focused on the antioxidant capacity in erythrocytes, specifically in the context of glucose-6-phosphate dehydrogenase (G-6-PD) deficiency. While this study does not directly reference 6'-dehydroxyghalakinoside, it contributes to understanding the broader context of compounds affecting G-6-PD activity (Bilmen et al., 2001).

Neuroprotective Effects

Hyperoside, a compound related to the quercetin 3-O-galactoside class, was isolated and studied for its neuroprotective effects. It was shown to protect dopaminergic neurons against oxidative stress-induced neurotoxicity, which may provide insights into the potential neuroprotective applications of similar compounds, including 6'-dehydroxyghalakinoside (Kwon et al., 2019).

Enzyme Activity in Parkinson's Disease Models

In a study on the neurotoxin 6-hydroxydopamine, used to model Parkinson's disease, insights into the mechanism of neurodegeneration and potential therapeutic targets were gained. This research provides a broader understanding of neurotoxicity and neuroprotection, which could be relevant to the application of 6'-dehydroxyghalakinoside in similar contexts (Hanrott et al., 2006).

properties

Product Name

6'-Dehydroxyghalakinoside

Molecular Formula

C29H42O10

Molecular Weight

550.6 g/mol

IUPAC Name

3-[(1S,3R,5S,7R,9R,10S,12R,14R,15S,17R,18S,19R,22S,23R)-9,10,17,22-tetrahydroxy-14-(hydroxymethyl)-7,18-dimethyl-4,6,11-trioxahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacosan-19-yl]-2H-furan-5-one

InChI

InChI=1S/C29H42O10/c1-14-7-23(32)29(35)25(37-14)38-20-9-16-3-4-18-19(27(16,13-30)11-21(20)39-29)10-22(31)26(2)17(5-6-28(18,26)34)15-8-24(33)36-12-15/h8,14,16-23,25,30-32,34-35H,3-7,9-13H2,1-2H3/t14-,16+,17-,18-,19+,20-,21-,22-,23-,25+,26+,27-,28+,29+/m1/s1

InChI Key

RGJSIZOZMBPAIL-YUVWTAJSSA-N

Isomeric SMILES

C[C@@H]1C[C@H]([C@]2([C@@H](O1)O[C@@H]3C[C@@H]4CC[C@@H]5[C@@H]([C@]4(C[C@H]3O2)CO)C[C@H]([C@]6([C@@]5(CC[C@@H]6C7=CC(=O)OC7)O)C)O)O)O

Canonical SMILES

CC1CC(C2(C(O1)OC3CC4CCC5C(C4(CC3O2)CO)CC(C6(C5(CCC6C7=CC(=O)OC7)O)C)O)O)O

synonyms

6'-dehydroxyghalakinoside

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.